![molecular formula C19H20N6O8 B14402542 Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- CAS No. 88121-73-7](/img/structure/B14402542.png)
Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- is a complex organic compound characterized by its unique molecular structure. It contains a combination of aromatic rings, nitro groups, and hydroxyl groups, making it a versatile molecule in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
One common method involves electrophilic aromatic substitution, where an electrophile reacts with an aromatic ring to form a substituted benzene derivative . The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential for quality control and verification of the compound’s structure.
化学反応の分析
Types of Reactions
Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can also be reduced to an amine group under specific conditions.
Substitution: The aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.
Reducing agents: Such as hydrogen gas (H₂) in the presence of a palladium catalyst for reduction reactions.
Nucleophiles: Such as sodium hydroxide (NaOH) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group may yield nitroso compounds, while reduction may produce amines.
科学的研究の応用
Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism by which Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling and metabolic processes . The compound’s structure allows it to interact with various enzymes and proteins, modulating their activity and leading to specific biological outcomes.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside involved in energy transfer and signaling.
N-[[2-(4-nitrophenyl)ethoxy]carbonyl] derivatives: Compounds with similar structures but different functional groups.
Uniqueness
Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- is unique due to its specific combination of aromatic rings, nitro groups, and hydroxyl groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research .
特性
CAS番号 |
88121-73-7 |
|---|---|
分子式 |
C19H20N6O8 |
分子量 |
460.4 g/mol |
IUPAC名 |
2-(4-nitrophenyl)ethyl N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamate |
InChI |
InChI=1S/C19H20N6O8/c26-7-12-14(27)15(28)18(33-12)24-9-22-13-16(20-8-21-17(13)24)23-19(29)32-6-5-10-1-3-11(4-2-10)25(30)31/h1-4,8-9,12,14-15,18,26-28H,5-7H2,(H,20,21,23,29)/t12-,14-,15-,18-/m1/s1 |
InChIキー |
VCFMJYUZQIFLHF-SCFUHWHPSA-N |
異性体SMILES |
C1=CC(=CC=C1CCOC(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1CCOC(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-[1]Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide](/img/structure/B14402464.png)
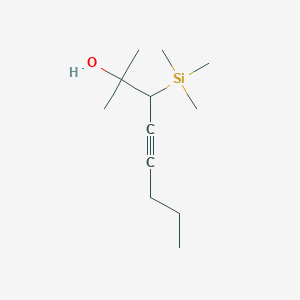
![4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14402474.png)
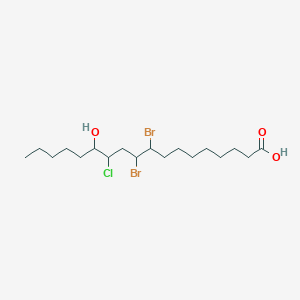
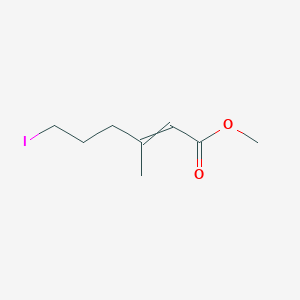
![N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide](/img/structure/B14402517.png)


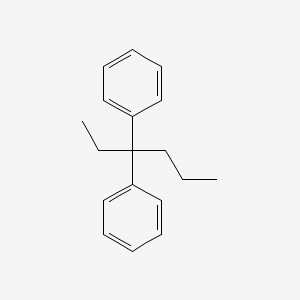
![3-[Decyl(methyl)amino]propan-1-OL](/img/structure/B14402530.png)
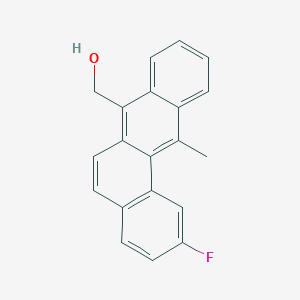
![N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14402549.png)
![Ethyl 2-[(acetyloxy)methyl]butanoate](/img/structure/B14402552.png)

